molecular formula C22H23Cl2NO5 B2608748 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 896846-47-2

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2608748
CAS No.: 896846-47-2
M. Wt: 452.33
InChI Key: LIOJZHFVSXMHFY-JAIQZWGSSA-N
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Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Benzylidene Group: The 2,4-dichlorobenzylidene group is introduced via a condensation reaction with a suitable aldehyde.

    Aminomethylation: The bis(2-methoxyethyl)amino group is added through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation or other reducing agents.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzofuran-3-one or benzofuran-3,4-quinone derivatives.

    Reduction: Formation of 2-(2,4-dichlorobenzyl)-6-hydroxybenzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Anticancer Activity: Its structural similarity to other bioactive benzofuran derivatives suggests potential anticancer activity, which could be explored in drug development.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its application:

    Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would need to be identified through experimental studies.

    Catalysis: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 6-hydroxybenzofuran and 2-benzylidene-6-hydroxybenzofuran share structural similarities.

    Aminomethylated Compounds: Compounds with bis(2-methoxyethyl)amino groups, such as certain Mannich bases, are structurally related.

Uniqueness

    Structural Complexity: The combination of the benzofuran core, dichlorobenzylidene group, and bis(2-methoxyethyl)amino group makes this compound unique.

    Potential Bioactivity: Its structural features suggest potential bioactivity that may not be present in simpler analogs.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2NO5/c1-28-9-7-25(8-10-29-2)13-17-19(26)6-5-16-21(27)20(30-22(16)17)11-14-3-4-15(23)12-18(14)24/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOJZHFVSXMHFY-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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